Baohuoside I, a flavonoid compound isolated from the genus Epimedium, has garnered attention for its potential therapeutic applications. Recent studies have explored its anti-cancer properties across various types of cancer, including hepatocellular carcinoma, multiple myeloma, pancreatic cancer, non-small cell lung cancer, esophageal carcinoma, cervical and breast cancer, and glioma. These investigations have shed light on the mechanisms by which Baohuoside I exerts its effects, including the induction of apoptosis, inhibition of cell proliferation, migration, and invasion, as well as its impact on angiogenesis and immunosuppressive activities.
Baohuoside I has been shown to target specific signaling pathways to exert its anti-cancer effects. In hepatocellular carcinoma, it inhibits the mTOR signaling pathway, leading to the induction of apoptosis1. Similarly, in pancreatic cancer, Baohuoside I affects the mTOR/S6K1 and caspase/Bcl2/Bax signaling pathways to induce apoptosis and inhibit cell growth5. In the context of multiple myeloma, it interferes with the peroxisome proliferator-activated receptor γ (PPARγ)/vascular endothelial growth factor (VEGF) signaling pathway to inhibit tumor angiogenesis3. Additionally, Baohuoside I induces apoptosis in non-small cell lung cancer through the mitochondrial pathway, involving reactive oxygen species (ROS) and the activation of MAPK signaling6. In esophageal carcinoma, it inhibits β-catenin-dependent signaling, leading to downregulation of survivin and cyclin D1 expression7. Furthermore, Baohuoside I suppresses the expression of the CXCR4 chemokine receptor, which is implicated in the invasion of cervical and breast cancer cells9. In glioma, it has been reported to inhibit cell growth by targeting the mTOR apoptotic signaling pathway10.
Baohuoside I has demonstrated significant potential as an anti-cancer agent in various cancer types. In hepatocellular carcinoma, it not only inhibited cell proliferation, invasion, and migration in vitro but also reduced tumor growth in vivo in a nude mouse transplantation tumor experiment1. In vitro and in vivo studies have shown that Baohuoside I can effectively prevent rat heart allograft rejection, suggesting its potential as an immunosuppressive agent2. Its anti-angiogenic properties in multiple myeloma highlight its potential in targeting cancer-related angiogenesis3. The optimization of Baohuoside I into mixed micelles has improved its solubility and antitumor efficacy against non-small cell lung cancer4. In pancreatic cancer, Baohuoside I has been shown to inhibit cell growth and affect energy metabolism, indicating its potential for the development of novel drugs against this disease5. The compound's ability to induce apoptosis in human non-small cell lung cancer through the mitochondrial pathway suggests its usefulness as a cytotoxic agent6. In esophageal carcinoma, Baohuoside I's inhibition of β-catenin-dependent signaling pathways provides a new avenue for therapy7. Its immunopharmacological properties, including the suppression of neutrophil chemotaxis and lymphocyte transformation, further support its potential as an anti-inflammatory/immunosuppressive agent8. The suppression of CXCR4 expression by Baohuoside I in cervical and breast cancer cells points to its role in the suppression of cancer metastasis9. Lastly, its anti-glioma effects in vivo and in vitro suggest Baohuoside I as a valuable anti-tumor candidate10.
Baohuoside I has been evaluated for its immunosuppressive effects both in vitro and in vivo. It inhibits lymphocyte proliferation and activation, suggesting its potential use in conditions where immunosuppression is desired, such as in organ transplantation and autoimmune diseases [2, 8].
The incorporation of Baohuoside I into mixed micelles has been studied to improve its solubility and bioavailability, which is crucial for its application as an antitumor drug4.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6